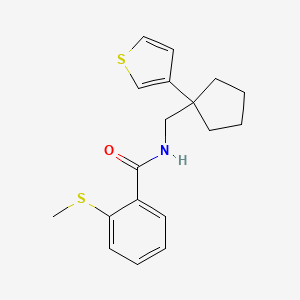
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding to the complexity of the molecule. The presence of the sulfonyl group, the methoxy groups, and the fluorine atom would all have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The benzenesulfonyl group might be susceptible to nucleophilic attack, and the methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and methoxy groups could enhance its solubility in certain solvents, and the fluorine atom could influence its reactivity .Applications De Recherche Scientifique
Molecular Structure and Interaction Analysis
- Molecular Configuration and Interaction Studies : The molecular structure of compounds similar to 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine demonstrates significant molecular configurations. For example, a study on a similar compound shows a special arrangement enabling neighboring molecules to form intercalated slipped π–π interactions and point-to-face C—H⋯π interactions (Bortoluzzi et al., 2011).
Synthesis and Labeling Techniques
- Synthesis and Isotopic Labeling : A study on the synthesis of quinopavine, which shares structural similarities with the compound , involved specifically labeling with 14C, demonstrating techniques for tracking and studying such compounds (Ithakissios et al., 1974).
Photophysical Characteristics and OLED Applications
- Electronic and Photophysical Properties : Research on 1,8-naphthalimide derivatives, related to the molecular structure of interest, reveals insights into the correlations between molecular structures and photophysical characteristics. Such studies are crucial for applications in organic light-emitting diodes (OLEDs) (Luo et al., 2015).
Fluorescence Derivatization and Chromatography
- Fluorescence Derivatization in Chromatography : The use of dimethoxybenzothiazolyl derivatives, related to the compound, as fluorescence derivatization reagents for amines in high-performance liquid chromatography (HPLC) demonstrates its potential in sensitive analytical techniques (Hara et al., 1997).
Molecular Synthesis and Structural Analysis
- Synthesis and Structural Study of Isoquinoline Derivatives : The synthesis of isoquinoline derivatives, which bear structural resemblance to the compound, involves various chemical processes. These studies contribute to understanding the molecular and electronic structure of such compounds (Markaryan et al., 1973).
Chemical Reactions and Functionalization
- Chemical Reactions and Applications in Catalysis : Investigations into the iron-catalyzed benzylic C(sp3)–H amination of methylarenes with N-fluorobenzenesulfonimide highlight the potential of compounds like 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine in catalytic reactions (Bao et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c1-29-20-11-9-16(13-21(20)30-2)26-23-18-12-15(24)8-10-19(18)25-14-22(23)31(27,28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVMZQSTGCGQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2802002.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[1-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2802006.png)

![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2802016.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)
![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)